Cas no 1805199-17-0 (2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol)

2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol
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- Inchi: 1S/C8H5F5INO/c9-7(10)6-5(14)3(2-16)1-4(15-6)8(11,12)13/h1,7,16H,2H2
- InChI Key: HLDVSKLEGKYFAU-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)N=C(C(F)(F)F)C=C1CO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- Topological Polar Surface Area: 33.1
- XLogP3: 2.2
2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029021594-250mg |
2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol |
1805199-17-0 | 95% | 250mg |
$931.00 | 2022-04-01 | |
Alichem | A029021594-500mg |
2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol |
1805199-17-0 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029021594-1g |
2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol |
1805199-17-0 | 95% | 1g |
$2,866.05 | 2022-04-01 |
2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol Related Literature
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
Additional information on 2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol
Introduction to 2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol (CAS No. 1805199-17-0)
2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805199-17-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class, a structural motif widely recognized for its versatility in drug design and development. The presence of multiple fluorinated substituents and an iodine atom makes it a particularly intriguing molecule for synthetic chemists and biologists alike, as these functional groups can modulate its electronic properties, reactivity, and biological activity.
The structural framework of 2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol consists of a pyridine ring substituted with a difluoromethyl group at the 2-position, an iodo atom at the 3-position, and a trifluoromethyl group at the 6-position, with a hydroxymethyl group at the 4-position. This specific arrangement of substituents imparts unique chemical and pharmacological properties that make it a valuable intermediate in the synthesis of more complex molecules. The difluoromethyl and trifluoromethyl groups are particularly noteworthy, as they are frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity.
In recent years, there has been a surge in research focused on fluorinated compounds due to their pronounced biological effects. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles. For instance, fluorine substitution can lead to increased binding affinity by influencing electronic distributions and steric interactions with biological targets. Additionally, fluorinated compounds often exhibit enhanced chemical stability against metabolic degradation, which is crucial for prolonging the half-life of therapeutic agents.
The iodo substituent at the 3-position of 2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol serves as a versatile handle for further functionalization via cross-coupling reactions. Iodopyridines are well-documented substrates for palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse molecular fragments, making iodopyridines invaluable scaffolds for constructing complex drug candidates. The ability to selectively modify specific positions on the pyridine ring allows chemists to fine-tune the properties of their synthetic targets, optimizing them for specific biological activities.
Recent advancements in synthetic methodologies have further expanded the utility of compounds like 2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol. Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling efficient transformations that would be otherwise challenging or impossible. For example, palladium-catalyzed cross-coupling reactions have revolutionized the construction of biaryl systems, which are prevalent in many bioactive molecules. The presence of both an iodine atom and a hydroxymethyl group in this compound provides multiple opportunities for sequential functionalization, allowing for the rapid assembly of structurally diverse libraries.
The pharmaceutical industry has increasingly recognized the importance of fluorinated pyridines as key components in drug discovery programs. Pyridine derivatives are ubiquitous in approved drugs due to their ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The incorporation of fluorine atoms into these heterocycles can enhance their binding affinity by improving complementarity with protein binding pockets. Furthermore, fluorinated pyridines often exhibit favorable pharmacokinetic properties, including improved solubility and reduced susceptibility to enzymatic degradation.
One area where 2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol shows particular promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are frequently targeted by small-molecule inhibitors for therapeutic purposes. Many kinase inhibitors contain pyridine moieties as part of their core structure due to their ability to engage with key residues in the kinase active site. The combination of fluorinated substituents and an iodine atom in this compound suggests that it may serve as a versatile scaffold for designing novel kinase inhibitors with improved potency and selectivity.
Another emerging application of this compound is in the field of antiviral drug development. Viruses rely on host cellular machinery for replication, making them susceptible to interference by small molecules that disrupt viral life cycles. Pyridine-based inhibitors have been successfully employed against various viruses, including HIV and hepatitis C. The unique structural features of 2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol, particularly its fluorinated substituents and reactive iodine atom, make it an attractive candidate for designing antiviral agents that can modulate viral enzymes or inhibit viral entry into host cells.
The synthesis of complex organic molecules often requires multi-step strategies that involve careful selection of reaction conditions and reagents. The presence of both an iodine atom and a hydroxymethyl group in 2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol allows for sequential functionalization via cross-coupling reactions followed by nucleophilic additions or eliminations. Such strategies enable chemists to construct intricate molecular architectures with high precision. For instance, palladium-catalyzed Suzuki-Miyaura couplings can be used to introduce aryl or vinyl groups at the 3-position or 4-position of the pyridine ring, followed by oxidation or reduction steps to achieve further functionalization.
The growing interest in fluorinated compounds has also spurred innovation in synthetic methodologies tailored to introducing fluorine atoms efficiently and selectively. While traditional methods such as halogen exchange reactions are well-established, newer approaches like transition-metal-catalyzed C-H activation have opened up exciting possibilities for late-stage fluorination without requiring pre-functionalized substrates. These advances have made it possible to incorporate fluorine atoms into complex molecular frameworks with greater ease than ever before.
In conclusion,2-(Difluoromethyl)-3-iodo-6-(trifluoromethyl)pyridine-4-methanol (CAS No. 1805199-17-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features—comprising multiple fluorinated substituents and an iodine atom—make it a valuable intermediate for constructing biologically active molecules via cross-coupling reactions and other synthetic transformations. As our understanding of structure-function relationships continues to evolve,this compound is likely to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs across various therapeutic areas.
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